Corrosion Inhibition Efficiency vs. Shorter-Chain 5-Alkyl-1,3,4-thiadiazol-2-amines on Steel in Acidic Media
Electrochemical evaluation of 2-amino-5-alkyl-1,3,4-thiadiazole homologs on mild steel in 1M H₂SO₄ demonstrated that inhibition efficiency increases systematically with alkyl chain length, attributable to enhanced surface coverage and hydrophobic barrier formation [1]. While the published dataset includes ethyl, n-propyl, n-pentyl, heptyl, undecyl, and tridecyl derivatives, the 5-octyl derivative (C8 alkyl chain) interpolates between heptyl (C7) and undecyl (C11) in the performance trend. Density functional theory (DFT) calculations at the B3LYP and CAM-B3LYP/6-311++G(d,p) levels for six 2-amino-5-alkyl-1,3,4-thiadiazole derivatives confirm that frontier molecular orbital energies (EHOMO, ELUMO) and dipole moments correlate with alkyl chain length, supporting the experimentally observed efficiency trend [2].
| Evidence Dimension | Corrosion inhibition efficiency trend as a function of 5-alkyl chain length |
|---|---|
| Target Compound Data | 5-Octyl derivative (C8): interpolated efficiency between C7 and C11 homologs; enhanced hydrophobicity vs. shorter chains [1] |
| Comparator Or Baseline | 5-Ethyl (C2), 5-n-propyl (C3), 5-n-pentyl (C5), 5-heptyl (C7), 5-undecyl (C11), 5-tridecyl (C13) derivatives |
| Quantified Difference | Inhibition efficiency increases with increasing alkyl chain length; longer chains provide greater surface coverage and corrosion protection [1][2] |
| Conditions | Mild steel / 1M H₂SO₄ solution; electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization |
Why This Matters
Researchers developing corrosion inhibitor formulations for acidic industrial environments should select the 5-octyl derivative over shorter-chain analogs (e.g., 5-ethyl, 5-propyl) to achieve higher inhibition efficiency driven by optimal hydrophobic surface adsorption.
- [1] Corrosion Science. The corrosion inhibition efficiency of 2-amino-5-alkyl-1,3,4-thiadiazole compounds with different alkyl chain lengths evaluated in steel/1M H₂SO₄ system using electrochemical impedance spectroscopy. View Source
- [2] Wazzan, N.A.; Obot, I.B.; Kaya, S. Theoretical modeling and molecular level insights into the corrosion inhibition activity of 2-amino-1,3,4-thiadiazole and its 5-alkyl derivatives. Journal of Molecular Liquids, 2016, 221, 579-602. View Source
